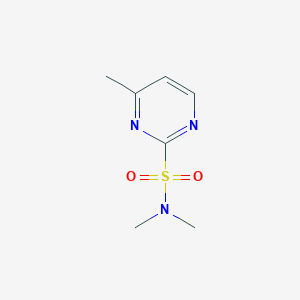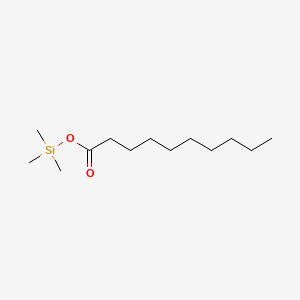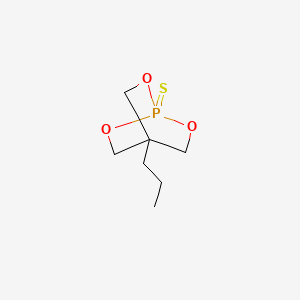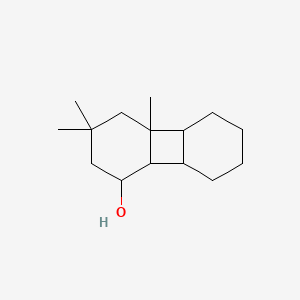
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of biphenyl, characterized by the presence of a hydroxyl group and multiple methyl groups
Preparation Methods
The synthesis of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves several steps. One common synthetic route includes the hydrogenation of biphenyl derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to achieve the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The hydroxyl group in 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides or esters.
Scientific Research Applications
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.
Comparison with Similar Compounds
1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be compared with other similar compounds, such as:
Biphenyl: A simpler aromatic compound without the hydroxyl and methyl groups.
Phenol: Contains a hydroxyl group attached to a benzene ring but lacks the biphenyl structure.
Cyclohexanol: A saturated cyclic alcohol with a similar hydroxyl group but different structural features.
The uniqueness of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- lies in its combination of a biphenyl core with multiple methyl groups and a hydroxyl group, providing distinct chemical and physical properties.
Properties
CAS No. |
64394-19-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C15H26O/c1-14(2)8-12(16)13-10-6-4-5-7-11(10)15(13,3)9-14/h10-13,16H,4-9H2,1-3H3 |
InChI Key |
DGSPVRDUQBYTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C3CCCCC3C2(C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
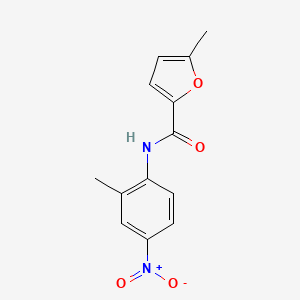

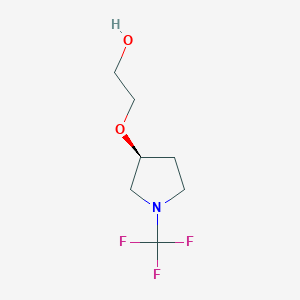

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
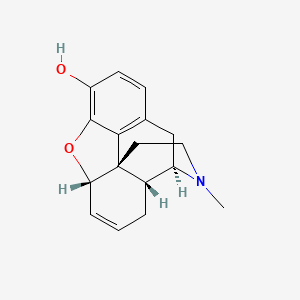
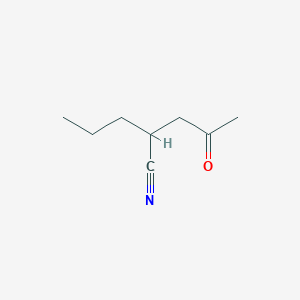
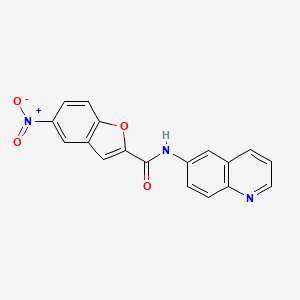
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

